

Application Notes and Protocols: [3H]GABA Uptake Assay Using NNC-05-2090

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NNC 05-2090

Cat. No.: B15579115

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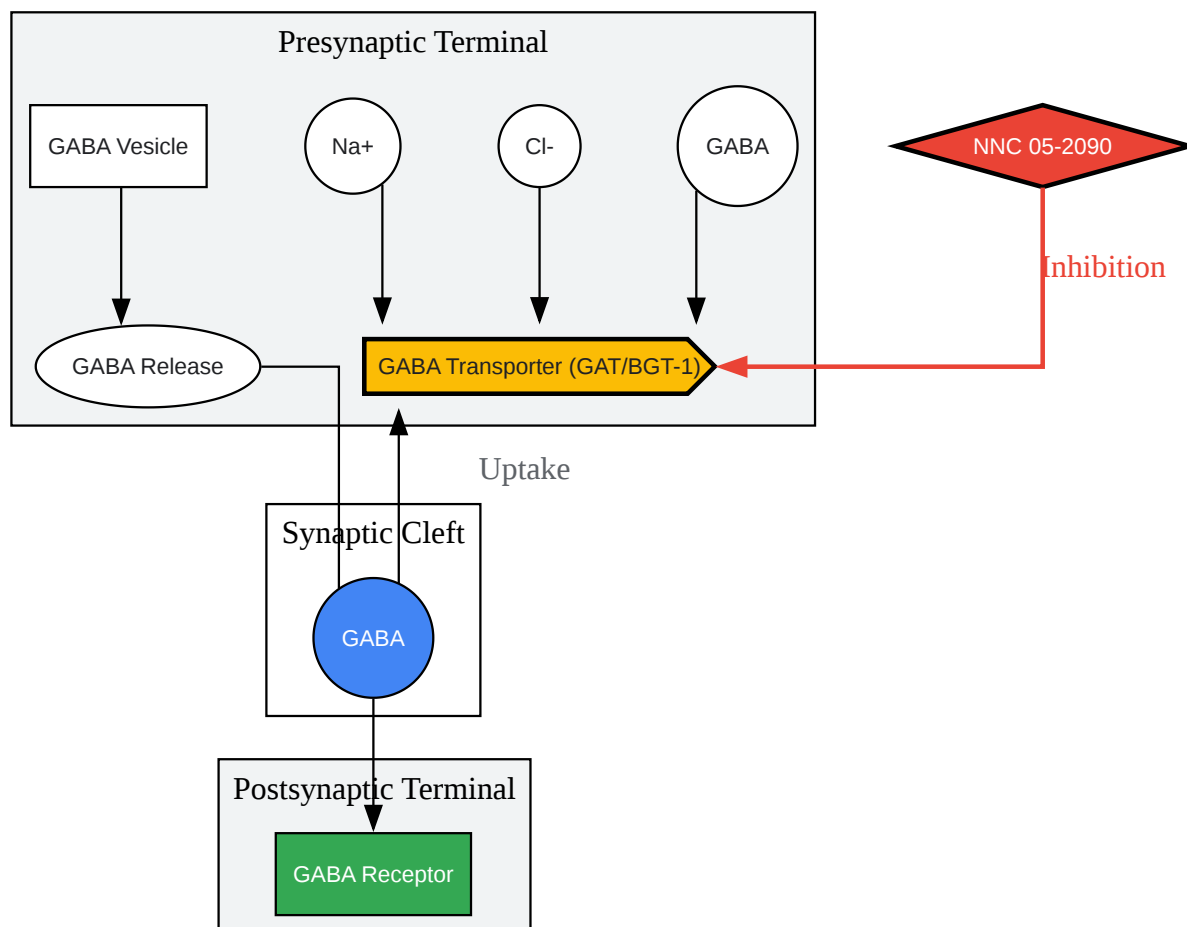
For Researchers, Scientists, and Drug Development Professionals

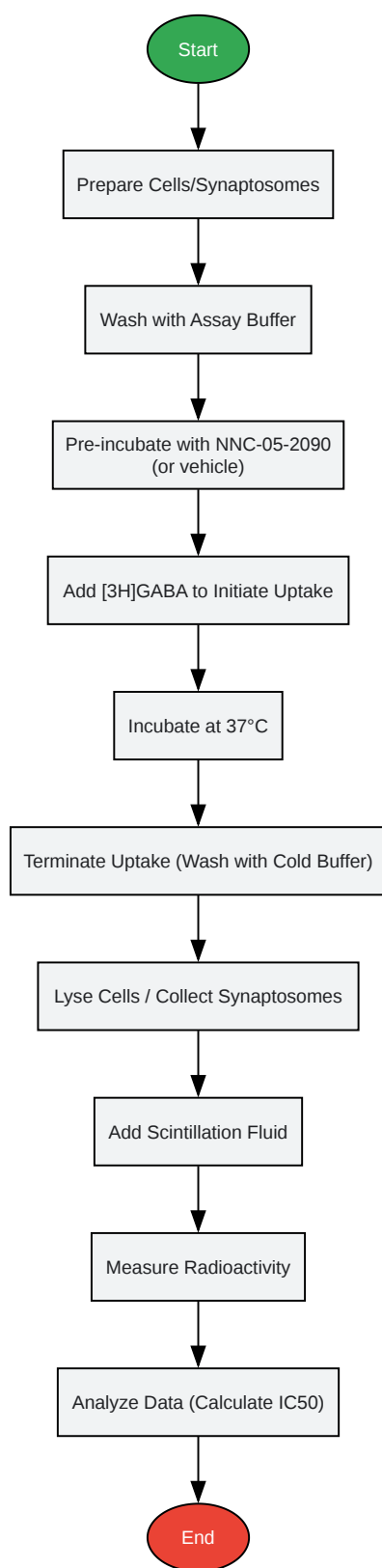
Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, making GATs a key target for therapeutic intervention. NNC-05-2090 is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mGAT-2 in mice.^{[1][2]} This document provides a detailed protocol for a [3H]GABA uptake assay using NNC-05-2090 to characterize its inhibitory activity on GABA transporters.

Signaling Pathway of GABA Uptake and Inhibition

GABA transporters are sodium (Na⁺) and chloride (Cl⁻) dependent symporters that translocate GABA from the extracellular space back into presynaptic neurons and surrounding glial cells.^{[3][4]} This process is crucial for maintaining the precise timing of inhibitory neurotransmission.^[3] NNC-05-2090 exerts its effect by binding to these transporters and blocking the reuptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing GABAergic signaling.





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References

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